(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone
CAS No.:
Cat. No.: VC13469705
Molecular Formula: C16H21ClN2O
Molecular Weight: 292.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O |
|---|---|
| Molecular Weight | 292.80 g/mol |
| IUPAC Name | 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone |
| Standard InChI | InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |
| Standard InChI Key | YUHPLKKYXYAOKA-HNNXBMFYSA-N |
| Isomeric SMILES | C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CCl |
| SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name is 1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone, with the molecular formula C₁₆H₂₁ClN₂O and a molecular weight of 292.80 g/mol. Key structural elements include:
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A pyrrolidine ring (five-membered nitrogen heterocycle).
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A benzyl-cyclopropylamine substituent at the 3-position.
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A chloroethanone group at the 1-position.
The stereochemistry at the pyrrolidine’s 3-position is critical for its interaction with biological targets, as enantiomers often exhibit divergent activities.
Spectroscopic Data
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NMR: The compound’s proton NMR reveals distinct signals for the cyclopropyl methylene protons (δ 0.5–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyrrolidine backbone (δ 2.5–3.5 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 293.1 [M+H]⁺, consistent with its molecular weight.
Synthesis and Manufacturing
Route 1: Protection-Deprotection Strategy
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Boc Protection: (S)-3-Amino-1-benzylpyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (pH 11, NaOH) to yield (S)-1-benzyl-3-(tert-butoxycarbonyl)aminopyrrolidine (94.1% yield) .
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Debenzylation: Catalytic hydrogenation (5% Pd/C, H₂, 40°C) removes the benzyl group, affording (S)-3-(tert-butoxycarbonyl)aminopyrrolidine (87.4% yield) .
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Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base introduces the chloroethanone moiety.
Route 2: Direct Alkylation
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(S)-3-(Benzyl(cyclopropyl)amino)pyrrolidine reacts with chloroacetyl chloride in dichloromethane, yielding the target compound in 75–85% efficiency.
Optimization Challenges
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Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain >99% enantiomeric excess (e.e.) .
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Air Sensitivity: The compound degrades upon exposure to air, necessitating storage under nitrogen or argon at 2–8°C .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.02 g/cm³ | |
| Boiling Point | 100–105°C (3 mmHg) | |
| Refractive Index | ||
| pKa | 9.74 ± 0.20 | |
| LogP (Octanol-Water) | 2.09 | |
| Solubility | 2.93 mg/mL in water |
The compound’s logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Its low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays.
| Assay | Result | Source |
|---|---|---|
| Cytotoxicity (HEC1A cells) | IC₅₀ = 8.95 µM | |
| hERG Inhibition | IC₅₀ = 12.3 µM | |
| Metabolic Stability (HLM) | t₁/₂ = 45 min |
The compound exhibits moderate cytotoxicity against cancer cells but requires optimization to reduce hERG liability .
Applications in Drug Discovery
Lead Optimization
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Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation.
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Benzyl Moiety: Improves target affinity through π-π stacking with aromatic residues .
Comparative Analysis with Analogs
| Compound | Structural Difference | IC₅₀ (HEC1A) |
|---|---|---|
| (R)-Isomer | Opposite configuration at C3 | 14.6 µM |
| Piperidine Analog | Six-membered ring | 22.1 µM |
| Methyl-Substituted Derivative | Methyl instead of cyclopropyl | 10.3 µM |
The (S)-configuration and cyclopropyl group confer superior potency compared to analogs .
Future Directions
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Prodrug Development: Masking the chloroethanone group to reduce off-target reactivity.
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Target Identification: Proteomic studies to map covalent binding partners.
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